The Botanical Treasury of Tabersonine Hydrochloride: A Technical Guide to Its Natural Sources
The Botanical Treasury of Tabersonine Hydrochloride: A Technical Guide to Its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Tabersonine, an indole alkaloid, serves as a critical precursor in the biosynthesis of several pharmacologically significant monoterpenoid indole alkaloids (MIAs), including the anti-cancer agents vinblastine and vincristine[1][2]. Its hydrochloride salt is often utilized in research and development due to its stability and solubility. This technical guide provides an in-depth overview of the natural sources of tabersonine, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visual representation of its biosynthetic origins.
Principal Natural Sources of Tabersonine
Tabersonine is primarily found within various species of the Apocynaceae family, a plant family renowned for its rich diversity of alkaloids[3][4]. The primary genera known to produce significant quantities of tabersonine include Voacanga, Catharanthus, and Amsonia.
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Voacanga africana : The seeds of this small tropical African tree are the most economically important and high-yielding natural source of tabersonine[5][6]. The concentration in the seeds is notably high, making it the preferred raw material for industrial extraction[5]. The root bark also contains a variety of alkaloids, but the seeds are the major repository of tabersonine[7][8].
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Catharanthus roseus (Madagascar Periwinkle) : This plant is arguably the most studied source of MIAs due to its production of vinblastine and vincristine[2]. Tabersonine is a key intermediate in the biosynthesis of vindoline (a precursor to vinblastine) within the leaves of the plant[9][10][11]. While the entire plant contains tabersonine, its metabolism is highly regulated and compartmentalized, with different pathways being prominent in the roots versus the aerial parts[9][12].
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Amsonia tabernaemontana (Eastern Bluestar) : This species, along with others in the Amsonia genus, is a known source of tabersonine[4][13]. Historically, it was one of the first genera from which tabersonine was isolated[4].
Other reported plant sources include species from the genera Stemadenia, Tabernaemontana, and Alstonia[4][14].
Data Presentation: Tabersonine Content in Natural Sources
The concentration of tabersonine can vary significantly based on the plant species, the specific organ, developmental stage, and environmental conditions. The following tables summarize the available quantitative data from cited literature.
| Plant Species | Plant Part | Concentration (% w/w) | Reference(s) |
| Voacanga africana | Seeds | 2.0 - 3.0% | [5][15] |
| Voacanga africana | Seeds | 0.6 - 1.6% | [7] |
| Voacanga africana | Root Bark | ~1.0% (Voacangine) | [8] |
Table 1: Quantitative Analysis of Tabersonine in Voacanga africana.
| Plant Species | Plant Part | Pathway Significance | Reference(s) |
| Catharanthus roseus | Leaves | Precursor to Vindoline | [9][10][16] |
| Catharanthus roseus | Roots | Precursor to Lochnericine, Hörhammericine | [12][17] |
Table 2: Organ-Specific Biosynthetic Role of Tabersonine in Catharanthus roseus.
Biosynthesis and Metabolic Pathways of Tabersonine
Tabersonine is a monoterpenoid indole alkaloid synthesized from the precursors tryptamine and secologanin. This pathway involves a series of complex enzymatic reactions leading to the central intermediate, strictosidine, which is then further modified to yield the diverse array of MIAs.
Once synthesized, tabersonine serves as a crucial branch-point intermediate, particularly in Catharanthus roseus, where its metabolic fate is tissue-specific. In the leaves, it enters the seven-step vindoline pathway. In the roots, it is converted into other alkaloids.
Experimental Protocols
Extraction and Isolation of Tabersonine from Voacanga africana Seeds
This protocol is a generalized representation based on common laboratory-scale and industrial patent literature[4][5][18][19].
Methodology:
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Milling: Dry Voacanga africana seeds are pulverized to a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for extraction[5].
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Defatting (Optional but Recommended): The seed powder is first extracted with a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus. This step removes fatty materials that can interfere with subsequent alkaloid extraction[4].
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Acid-Base Extraction:
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Acidification: The defatted powder is extracted with acidified water (e.g., 2% aqueous hydrochloric acid or sulfuric acid)[4][18]. In this step, the basic tabersonine is converted to its water-soluble salt form, separating it from neutral and weakly basic compounds.
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Basification: The acidic aqueous extract is collected, filtered, and then basified to a pH of ~9 using a base such as aqueous ammonia or sodium hydroxide solution[5][19]. This converts the tabersonine salt back to its free base form, which is soluble in organic solvents.
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Organic Solvent Extraction: The basified aqueous solution is then repeatedly extracted with a water-immiscible organic solvent, such as ethyl acetate, chloroform, or dichloromethane[18]. The organic layers containing the crude alkaloid mixture are combined.
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Concentration and Crystallization:
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The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid residue[18].
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This residue can be further purified by recrystallization. The crude product is dissolved in a minimal amount of a suitable solvent (e.g., methanol, acetone) and allowed to crystallize, often by cooling, to yield purified tabersonine or its salt[5][18]. For instance, dissolving the residue in methanol and adding hydrochloric acid can precipitate tabersonine hydrochloride[5].
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Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC/MS)
This protocol outlines a general method for the simultaneous analysis of voacanga alkaloids, including tabersonine, in commercial products derived from V. africana[7].
Methodology:
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Sample Preparation:
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A precisely weighed amount of the powdered plant material (e.g., 100 mg) is extracted with a suitable solvent (e.g., methanol) with sonication.
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The mixture is centrifuged, and the supernatant is collected.
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The extract is filtered through a membrane filter (e.g., 0.45 µm) prior to injection.
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LC/MS Conditions:
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Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
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Mass Spectrometry System: A mass spectrometer, often a time-of-flight (TOF) or quadrupole instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.
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Detection and Quantification:
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Tabersonine is identified based on its retention time and its accurate mass-to-charge ratio (m/z). The protonated molecule [M+H]⁺ for tabersonine (C₂₁H₂₄N₂O₂) is approximately 337.19.
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Quantification is achieved by creating a calibration curve using a certified reference standard of tabersonine hydrochloride. The peak area of tabersonine in the sample is compared to the calibration curve to determine its concentration.
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References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tabersonine - Wikipedia [en.wikipedia.org]
- 4. US3758478A - Process of obtaining tabersonine - Google Patents [patents.google.com]
- 5. CN102532136A - Industrial production process for indole alkaloid tabersonine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Chemical and DNA analyses for the products of a psychoactive plant, Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tabersonine | C21H24N2O2 | CID 20485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A pair of tabersonine 16-hydroxylases initiates the synthesis of vindoline in an organ-dependent manner in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 19. CN102050822A - Method for extracting tabersonine from voacanga seed - Google Patents [patents.google.com]
